Tin(2+) neodecanoate
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Overview
Description
Tin(2+) neodecanoate, also known as bis(neodecanoate)tin, is an organotin compound with the molecular formula C20H38O4Sn. It is widely used in various industrial applications due to its unique properties, such as its role as a catalyst and stabilizer. The compound is known for its effectiveness in enhancing the thermal stability of polyvinyl chloride (PVC) and its use in the production of polyurethane systems .
Mechanism of Action
Target of Action
Tin(2+) neodecanoate is primarily used as an oxidation catalyst, drying agent, rubber adhesion promoter and bonding agent, and plastic degradent . Its targets are therefore the substances it is intended to catalyze, dry, bond, or degrade.
Mode of Action
In the context of polyurethane production, it serves as a catalyst for the reaction of isocyanates with polyols . This catalytic action likely involves the formation of a complex transition state, facilitating the reaction process .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on its application. In the production of polyurethane systems, it catalyzes the reaction between isocyanates and polyols, leading to the formation of polyurethane . The downstream effects include the production of polyurethane systems with desired properties.
Result of Action
The result of this compound’s action is the successful catalysis of reactions, promotion of adhesion, or degradation of plastics, depending on its application . For instance, in the production of polyurethane systems, the result is the formation of polyurethane with desired properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin(2+) neodecanoate is typically synthesized through the reaction of tin(II) oxide with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnO+2C10H19COOH→Sn(C10H19COO)2+H2O
The reaction is usually conducted at elevated temperatures to facilitate the formation of the this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where tin(II) oxide and neodecanoic acid are mixed in the appropriate stoichiometric ratios. The reaction mixture is heated and stirred continuously to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified through distillation or recrystallization to obtain a high-purity product suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Tin(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) compounds.
Reduction: It can be reduced to elemental tin under specific conditions.
Substitution: this compound can participate in substitution reactions where the neodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Ligands such as chloride ions or other carboxylates can be used in substitution reactions.
Major Products Formed:
Oxidation: Tin(IV) neodecanoate or other tin(IV) compounds.
Reduction: Elemental tin.
Substitution: Tin(2+) compounds with different ligands .
Scientific Research Applications
Tin(2+) neodecanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and transesterification.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: this compound is widely used as a heat stabilizer in PVC and as a catalyst in the production of polyurethane systems .
Comparison with Similar Compounds
- Dimethyltin dineodecanoate (DMTDN)
- Dibutyltin dineodecanoate (DBTDN)
- Dioctyltin dineodecanoate (DOTDN)
Comparison: Tin(2+) neodecanoate is unique due to its specific structure and properties. Compared to other similar compounds, it offers a balance of thermal stability and cost-effectiveness. For instance, dioctyltin dineodecanoate (DOTDN) provides higher thermal stability but at a higher cost. Dimethyltin dineodecanoate (DMTDN) and dibutyltin dineodecanoate (DBTDN) also serve as effective stabilizers but may differ in their specific applications and performance characteristics .
Properties
CAS No. |
49556-16-3 |
---|---|
Molecular Formula |
C20H38O4Sn+2 |
Molecular Weight |
461.2 g/mol |
IUPAC Name |
7,7-dimethyloctanoate;tin(4+) |
InChI |
InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+4/p-2 |
InChI Key |
DWWIYPXEEXMNHQ-UHFFFAOYSA-L |
SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+2] |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+4] |
49556-16-3 | |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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